molecular formula C8H8BrNO2 B8769059 1-Bromo-4-ethyl-2-nitrobenzene

1-Bromo-4-ethyl-2-nitrobenzene

Cat. No.: B8769059
M. Wt: 230.06 g/mol
InChI Key: MXBMKNNPFIPIBM-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyl-2-nitrobenzene (C₈H₈BrNO₂, MW 246.06) is a brominated aromatic compound featuring a nitro (-NO₂) group at the ortho position and an ethyl (-C₂H₅) substituent at the para position relative to the bromine atom. It is widely employed in organic synthesis, particularly in the Bartoli indole synthesis, where it reacts with vinyl magnesium bromide to yield substituted indoles such as 7-bromo-4-ethylindole . This intermediate is critical in the synthesis of natural products like (±)-cis-trikentrin A .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-ethyl-2-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogenation of pre-functionalized benzene derivatives. For example, nitration of 4-ethylbromobenzene under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Optimization includes monitoring reaction temperature and stoichiometry to minimize byproducts like di-nitrated isomers. Characterization via GC-MS or HPLC can validate purity, as seen in analogous bromo-nitrobenzene syntheses (e.g., 1-Bromo-4-nitrobenzene, 99% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons as doublets or triplets (δ 7.2–8.5 ppm), with a triplet for the ethyl CH₂ (δ 1.2–1.4 ppm) and a quartet for the CH₃ (δ 2.5–3.0 ppm).
  • ¹³C NMR : A brominated aromatic carbon appears at ~115–125 ppm, while the nitro group deshields adjacent carbons.
  • IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • MS : Molecular ion peak at m/z 245 (C₈H₈BrNO₂) with fragmentation patterns matching bromine and nitro loss. Reference data from similar compounds (e.g., 1-Bromo-4-nitrobenzene, MW 202.01) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazards : Acute toxicity (H300/H301 codes), potential mutagenicity, and environmental toxicity (H400 series) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store in airtight containers away from reductants.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can this compound serve as an intermediate in cross-coupling reactions (e.g., Suzuki, Ullmann)?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For Suzuki reactions:

  • Use Pd(PPh₃)₄ catalyst, arylboronic acid, and base (e.g., K₂CO₃) in THF/H₂O at 80°C.
  • Monitor conversion via TLC (Rf shift) and isolate via column chromatography. Similar methodologies are applied in synthesizing bioactive molecules (e.g., enzyme inhibitors) .

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Iterative Analysis : Re-examine reaction conditions (e.g., catalyst loading, solvent polarity) using design-of-experiment (DoE) frameworks.
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography for absolute configuration.
  • Data Triangulation : Cross-validate with computational methods (DFT for NMR chemical shifts) .

Q. What crystallographic tools (e.g., SHELXL) are effective in determining the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : SHELXL applies least-squares refinement to optimize atomic coordinates and displacement parameters. For twinned crystals, use TWIN/BASF commands.
  • Validation : Check R-factors (<5%) and electron density maps (e.g., 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene, R1 = 0.045) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-bromo-4-ethyl-2-nitrobenzene with structurally analogous bromonitrobenzene derivatives, highlighting substituent effects:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Applications/Reactivity
This compound 101980-41-0 -Br, -NO₂ (ortho), -C₂H₅ C₈H₈BrNO₂ 246.06 Bartoli indole synthesis
1-Bromo-2-methyl-4-nitrobenzene 7149-70-4 -Br, -NO₂ (para), -CH₃ C₇H₆BrNO₂ 232.03 Intermediate in pharmaceutical synthesis
1-Bromo-2-nitrobenzene 577-19-5 -Br, -NO₂ (ortho) C₆H₄BrNO₂ 202.01 Precursor for Suzuki couplings
2-Bromo-1-methyl-4-nitrobenzene 7745-93-9 -Br, -NO₂ (para), -CH₃ C₇H₆BrNO₂ 232.03 Electrophilic substitution reactions
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 -Br, -NO₂, -F, -OCH₃ C₇H₅BrFNO₃ 266.02 High reactivity in SNAr reactions

Key Observations :

  • Steric Effects : The ethyl group in this compound introduces steric hindrance, directing regioselectivity in reactions like the Bartoli indole synthesis. Methyl-substituted analogs (e.g., 7149-70-4) lack this bulk, leading to different reaction pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F in 1224629-07-5) enhance the reactivity of the nitro group in nucleophilic aromatic substitution (SNAr), whereas ethyl groups (-C₂H₅) provide mild electron-donating effects, stabilizing intermediates in indole formation .

Preparation Methods

Direct Bromination of 2-Ethylnitrobenzene

Reaction Mechanism and Conditions

The most efficient method involves bromination of 2-ethylnitrobenzene using N-bromosuccinimide (NBS) in dichloromethane under reflux. The reaction proceeds via electrophilic aromatic substitution, where the nitro group directs bromination to the para position relative to the ethyl group . Key parameters include:

  • Temperature : 40–45°C (reflux conditions)

  • Molar ratio : 1:1 (2-ethylnitrobenzene:NBS)

  • Reaction time : 2 hours

A saturated sodium sulfite solution is added post-reaction to quench excess brominating agents, followed by recrystallization with n-heptane to isolate the product . This method achieves a 90% yield (290.3 g from 212 g starting material) .

Industrial Scalability

The process is adaptable to continuous-flow systems, as demonstrated in patent CN112538073, which emphasizes reduced side products (e.g., dibrominated derivatives <1%) through precise temperature control .

Multi-Step Synthesis from Benzene

Friedel-Crafts Alkylation

Benzene is first alkylated using ethyl chloride and AlCl₃ to form ethylbenzene. The ethyl group activates the ring for subsequent electrophilic substitutions .

Bromination of Ethylbenzene

Ethylbenzene undergoes bromination with Br₂/FeBr₃ , yielding 4-bromoethylbenzene . The ethyl group directs bromination to the para position due to steric hindrance at the ortho position .

Nitration of 4-Bromoethylbenzene

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the ortho position to the ethyl group, producing 1-bromo-4-ethyl-2-nitrobenzene. The nitro group’s meta-directing nature ensures regioselectivity .

Table 1: Comparative Analysis of Multi-Step Synthesis

StepReagents/ConditionsYield (%)Key Challenges
AlkylationC₂H₅Cl, AlCl₃, 50°C85Polyalkylation side products
BrominationBr₂, FeBr₃, 25°C, 4 h78Ortho-bromination (12%)
NitrationHNO₃/H₂SO₄, 0–5°C, 6 h65Oxidative decomposition

Alternative Pathways

Microchannel Reactor Nitration

Patent CN111454156A describes a continuous process using a microchannel reactor for nitrating 4-bromoethylbenzene. Key advantages include:

  • Residence time : 2–5 minutes (vs. 6 hours in batch)

  • Safety : Reduced risk of thermal runaway

  • Yield : 92% with >99% purity .

Halogen Exchange Reactions

Though less common, halogen exchange using CuBr on 1-chloro-4-ethyl-2-nitrobenzene at 200°C offers a niche route (yield: 60–65%) . This method is limited by substrate availability and side reactions.

Critical Comparison of Methods

Table 2: Method Efficiency and Applicability

MethodYield (%)ScalabilityCost (USD/kg)Environmental Impact
Direct Bromination90High120Moderate (solvent use)
Multi-Step Synthesis65Medium180High (waste acids)
Microchannel Nitration92Very High95Low

The direct bromination route is optimal for small-scale production, while microchannel reactors excel in industrial settings due to throughput and safety .

Reaction Optimization Strategies

Solvent Selection

  • Dichloromethane : Preferred for NBS-mediated bromination (polar aprotic, inert) .

  • Sulfuric acid : Enhances nitration kinetics but requires neutralization .

Catalytic Improvements

  • Iron(III) bromide : Reduces bromination time by 30% compared to AlBr₃ .

  • Zeolite catalysts : Patent CN112538073 reports a 5% yield increase using H-Y zeolites in alkylation .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-4-ethyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3

InChI Key

MXBMKNNPFIPIBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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